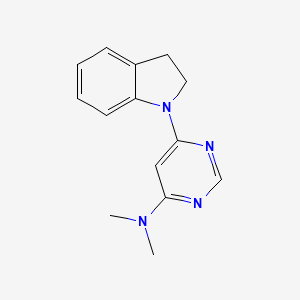![molecular formula C12H19NO2 B2453615 3-{[(4-Methoxybutyl)amino]methyl}phenol CAS No. 1248279-20-0](/img/structure/B2453615.png)
3-{[(4-Methoxybutyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-{[(4-Methoxybutyl)amino]methyl}phenol” is an organic compound with the molecular formula C12H19NO2 . It is also known as “3-[(4-methoxybutyl)(methyl)amino]propanoic acid hydrochloride” with the CAS Number: 2228365-04-4 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol group with a methoxybutylamino methyl group attached to it . The molecular weight of this compound is 209.28 .Scientific Research Applications
Molecular Structure and Synthesis
- Molecular structures of compounds related to 3-{[(4-Methoxybutyl)amino]methyl}phenol have been synthesized via Schiff bases reduction route, exhibiting unique properties in orthorhombic and monoclinic crystal systems. Such compounds serve as important starting materials for synthesizing various other compounds, including azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).
Spectroscopic Investigations
- The electronic structure of compounds related to this compound has been characterized using density functional theory. This includes analysis of molecular electrostatic potential maps, natural bond orbital, and frontier molecular orbitals, providing insights into the energetic behavior and non-linear optical properties of these compounds (Koşar & Albayrak, 2011).
Biological Evaluation and DNA Interaction
- Some derivatives of 4-aminophenol, which share structural similarities with this compound, have been synthesized and shown to possess broad-spectrum antimicrobial and antidiabetic activities. Their interaction with human DNA has been studied, indicating potential applications in anticancer research (Rafique et al., 2022).
Schiff Base Synthesis
- The synthesis of Schiff bases based on the condensation reaction of related compounds demonstrates potential applications in crystallography and molecular characterization. These studies contribute to understanding the stability and properties of such compounds (Linsha, 2015).
Biosynthesis Studies
- Research into the biosynthesis of amino acids related to this compound has helped identify key intermediates in the biosynthetic pathway. Such studies are crucial for understanding the formation of complex organic molecules in biological systems (Offenzeller et al., 1993).
Antioxidant Activity
- Certain compounds structurally related to this compound have been investigated for their antioxidant activities. These studies are significant for exploring the potential health benefits and therapeutic applications of these compounds (Kusumaningrum et al., 2021).
Crystal Structure and Quantum Chemistry
- Crystal structure and quantum chemistry calculations of compounds derived from amino-phenol, which is structurally related to this compound, provide valuable insights into their molecular geometry, active sites, and potential biological activities (Zhang et al., 2014).
properties
IUPAC Name |
3-[(4-methoxybutylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-15-8-3-2-7-13-10-11-5-4-6-12(14)9-11/h4-6,9,13-14H,2-3,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMVIWMYZJVPCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCNCC1=CC(=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-Methoxyanilino)-3,5-dinitrobenzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2453532.png)
![3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2453534.png)
![5-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2453535.png)



![6,7-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2453540.png)
![methyl 2-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2453542.png)

![2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B2453546.png)


![3,4-dimethyl-N-({5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazol-4-yl}methylene)aniline](/img/structure/B2453552.png)
